Cas no 442910-30-7 (2-(bromomethyl)-6-ethyl-pyridine)

2-(Bromomethyl)-6-ethyl-pyridine is a versatile brominated pyridine derivative commonly employed as an intermediate in organic synthesis and pharmaceutical manufacturing. Its reactive bromomethyl group facilitates efficient functionalization, making it valuable for constructing complex molecular frameworks. The ethyl substituent at the 6-position enhances steric and electronic properties, influencing reactivity in cross-coupling and nucleophilic substitution reactions. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules and ligand design. High purity grades ensure consistent performance in sensitive applications. Proper handling is advised due to its lachrymatory and potential irritant properties. Storage under inert conditions is recommended to maintain stability.
2-(bromomethyl)-6-ethyl-pyridine structure
442910-30-7 structure
Product Name:2-(bromomethyl)-6-ethyl-pyridine
CAS No:442910-30-7
MF:C8H10BrN
MW:200.075701236725
MDL:MFCD11617241
CID:2101297
PubChem ID:21874533
Update Time:2025-06-20

2-(bromomethyl)-6-ethyl-pyridine Chemical and Physical Properties

Names and Identifiers

    • PYRIDINE,2-(BROMOMETHYL)-6-ETHYL-
    • Pyridine, 2-(bromomethyl)-6-ethyl- (9CI)
    • 2-(bromomethyl)-6-ethyl-pyridine
    • SCHEMBL4046726
    • PYRIDINE, 2-(BROMOMETHYL)-6-ETHYL-
    • 442910-30-7
    • 2-(bromomethyl)-6-ethylpyridine
    • P20680
    • DB-289198
    • MDL: MFCD11617241
    • Inchi: 1S/C8H10BrN/c1-2-7-4-3-5-8(6-9)10-7/h3-5H,2,6H2,1H3
    • InChI Key: SROQIKSXGIUWIU-UHFFFAOYSA-N
    • SMILES: BrCC1=CC=CC(CC)=N1

Computed Properties

  • Exact Mass: 198.99966Da
  • Monoisotopic Mass: 198.99966Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 95.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 12.9Ų

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Additional information on 2-(bromomethyl)-6-ethyl-pyridine

Professional Introduction to 2-(bromomethyl)-6-ethyl-pyridine (CAS No. 442910-30-7) in Modern Chemical and Pharmaceutical Research

2-(bromomethyl)-6-ethyl-pyridine, identified by the chemical abstracts service number 442910-30-7, is a significant intermediate in the synthesis of various pharmacologically active compounds. This compound, featuring a bromomethyl substituent on a pyridine ring with an ethyl group at the sixth position, has garnered attention in the field of medicinal chemistry due to its versatile reactivity and structural framework. The bromomethyl group (-CH₂Br) serves as a key functional handle, enabling further derivatization through nucleophilic substitution reactions, while the ethyl group enhances lipophilicity and influences metabolic stability.

The utility of 2-(bromomethyl)-6-ethyl-pyridine stems from its ability to serve as a precursor in the development of novel therapeutic agents. Recent advancements in drug discovery have highlighted its role in synthesizing small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its application in constructing kinase inhibitors, where the pyridine scaffold mimics natural substrates or allosteric sites. The bromomethyl functionality allows for facile introduction of heterocyclic moieties, such as piperazine or thiazole rings, which are common in modern drug candidates.

In the realm of oncology research, 2-(bromomethyl)-6-ethyl-pyridine has been employed to develop compounds with antitumor activity. By leveraging its reactivity, researchers have synthesized derivatives that exhibit inhibitory effects on enzymes involved in cancer cell proliferation. Notably, modifications at the 3-position or 5-position of the pyridine ring can fine-tune binding affinity to protein targets, a strategy that aligns with structure-based drug design principles. The ethyl group at the sixth position contributes to solubility and pharmacokinetic properties, making it an attractive building block for oral formulations.

Another emerging area where 2-(bromomethyl)-6-ethyl-pyridine plays a crucial role is in the synthesis of neuroactive compounds. Pyridine derivatives are well-documented for their interaction with central nervous system receptors, including serotonin and dopamine pathways. Researchers have utilized this compound to generate novel ligands for GABAergic and glutamatergic systems, which are implicated in disorders such as anxiety and neurodegeneration. The bromomethyl group facilitates late-stage functionalization, allowing for the introduction of polar pharmacophores that enhance receptor selectivity.

The synthetic versatility of 2-(bromomethyl)-6-ethyl-pyridine extends beyond pharmaceutical applications into agrochemical research. Pyridine-based compounds are frequently incorporated into herbicides and fungicides due to their ability to disrupt essential metabolic pathways in plants and fungi. For example, derivatives derived from this intermediate have shown efficacy against resistant strains of pathogens by targeting enzymes involved in biosynthesis or signaling cascades. The ethyl substituent’s influence on electronic properties can modulate reactivity, enabling optimization for specific biological activities.

Recent methodological innovations have further enhanced the practicality of using 2-(bromomethyl)-6-ethyl-pyridine in synthetic chemistry. Advances in transition-metal-catalyzed cross-coupling reactions have enabled more efficient transformations of this intermediate, reducing reliance on traditional electrophilic aromatic substitution methods. Such improvements not only streamline synthetic routes but also minimize waste generation, aligning with green chemistry initiatives. Additionally, computational modeling has been instrumental in predicting regioselectivity and optimizing reaction conditions.

The impact of 2-(bromomethyl)-6-ethyl-pyridine on medicinal chemistry is underscored by its incorporation into several clinical candidates that have entered late-stage development pipelines. Its structural features provide a robust foundation for generating compounds with improved pharmacokinetic profiles compared to earlier generations. As regulatory pressures demand higher specificity and lower toxicity, derivatives of this scaffold continue to be explored for their potential therapeutic benefits across multiple disease indications.

Looking ahead, the future prospects for 2-(bromomethyl)-6-ethyl-pyridine remain promising as research methodologies evolve and new biological targets emerge. Innovations such as organometallic chemistry and flow synthesis promise to expand its utility further by enabling scalable production and novel derivatization strategies. Collaborative efforts between academia and industry will be essential to translate these advancements into tangible therapeutic outcomes for patients worldwide.

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